molecular formula C10H16ClNO B1378686 2-Amino-6-tert-butylphenol hydrochloride CAS No. 1803582-32-2

2-Amino-6-tert-butylphenol hydrochloride

Cat. No. B1378686
M. Wt: 201.69 g/mol
InChI Key: NMZKXPBRFGSRTR-UHFFFAOYSA-N
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Description

“2-Amino-6-tert-butylphenol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 . It is also known by its Chemical Abstracts Service (CAS) number 1803582-32-2 .

Scientific Research Applications

Antiviral Properties and Immunomodulatory Activity

Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 2-amino-6-tert-butylphenol hydrochloride, exhibit notable antiviral properties and radical regulatory activity against various types of organic radicals. Research has highlighted their potential immunomodulatory activity, with certain derivatives stimulating the production of α-interferon and γ-interferon, indicating a possible application in enhancing immune responses. However, concentrations need to be carefully managed to avoid cytotoxic effects (Nizheharodava et al., 2020).

Antioxidant Activity

Compounds containing the 2-amino-4,6-di-tert-butylphenol moiety have been explored for their antioxidant capabilities. In one study, Schiff bases containing ferrocenyl groups and phenol fragments demonstrated effectiveness in various antioxidant assays, comparable or superior to standard antioxidants. This suggests their utility in preventing oxidative stress-related cellular damage (Smolyaninov et al., 2018).

Metal Complexes and Catalysis

The coordination chemistry of ligands related to 2-amino-6-tert-butylphenol hydrochloride with transition metal ions has been studied for their potential in redox chemistry. These metal complexes exhibit unique electronic structures and have been proposed for applications in oxidation processes, demonstrating the relevance of such compounds in catalysis and materials science (Chun et al., 2001).

Molecular and Electronic Structure

Research into the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes, which include structural elements similar to 2-amino-6-tert-butylphenol hydrochloride, has provided insights into the physical oxidation states in transition-metal complexes with radical ligands. This work has implications for understanding the fundamental chemistry of materials and catalysts containing such ligands (Chaudhuri et al., 2001).

Polymerization Catalysts

Lithium compounds of tetradentate amino-bis(phenolato) ligands, derived from compounds closely related to 2-amino-6-tert-butylphenol hydrochloride, have shown effectiveness in catalyzing the ring-opening polymerization of cyclic esters. This suggests potential applications in the development of biodegradable polymers, highlighting the versatility of 2-amino-6-tert-butylphenol hydrochloride derivatives in polymer chemistry (Dean et al., 2013).

properties

IUPAC Name

2-amino-6-tert-butylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZKXPBRFGSRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-tert-butylphenol hydrochloride

CAS RN

1803582-32-2
Record name 2-amino-6-tert-butylphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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